Felypressin
Übersicht
Beschreibung
Felypressin is a synthetic nonapeptide that is chemically related to vasopressin, a hormone produced by the posterior pituitary gland. It is primarily used as a vasoconstrictor in local anesthetic injections, particularly in dental procedures. This compound is known for its ability to constrict blood vessels, thereby reducing blood flow to the area where it is administered .
Wissenschaftliche Forschungsanwendungen
Felypressin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation.
Biologie: Untersuchung seiner Rolle bei der Vasokonstriktion und seiner Auswirkungen auf verschiedene biologische Systeme.
Medizin: Wird in der Zahnmedizin zur Anästhesie verwendet, um den Blutfluss zu reduzieren und die Wirkung von Lokalanästhetika zu verlängern. .
Industrie: Einsatz bei der Entwicklung neuer Anästhetika und als Referenzsubstanz in Qualitätskontrollprozessen.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es an den Vasopressin-Rezeptor V1a bindet, der sich an den glatten Muskelzellen von Blutgefäßen befindet. Diese Bindung löst eine Kaskade intrazellulärer Ereignisse aus, die zur Kontraktion des glatten Muskels führen und so eine Vasokonstriktion bewirken. Die primären molekularen Ziele sind die Vasopressin-Rezeptoren, und die beteiligten Signalwege umfassen die Aktivierung der Phospholipase C und die anschließende Freisetzung von intrazellulärem Kalzium .
Wirkmechanismus
Target of Action
Felypressin primarily targets the Vasopressin V1a receptor . This receptor is found in various sites around the body, including the CNS, liver, anterior pituitary, muscle (both vascular and non-vascular smooth muscle), and platelets .
Mode of Action
This compound, a synthetic analog of lypressin or vasopressin, binds to the Vasopressin V1a receptor . This binding causes contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles, and venules . The vasoconstrictive action of this compound seems to be mediated by V1 receptors of the blood vessel smooth muscle .
Biochemical Pathways
Its vasoconstrictive activity mainly originates from inducing constriction of the venous part of the circulation .
Result of Action
The primary result of this compound’s action is the contraction of the smooth muscle in the vascular bed, leading to vasoconstriction . This makes it particularly useful as a hemostatic agent , and it is used primarily in local anesthetic injections for dental use .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known that this compound is added to some local anesthetics such as prilocaine in a concentration of 0.03 IU/ml , and it will have its main physiological effects on vascular smooth muscle cells due to the form in which it is administered .
Biochemische Analyse
Biochemical Properties
Felypressin acts as a Vasopressin 1 agonist, meaning it binds to and activates the Vasopressin 1 receptor . This interaction triggers a series of biochemical reactions that lead to the contraction of smooth muscle in the vascular bed, particularly in capillaries, small arterioles, and venules .
Cellular Effects
The primary cellular effect of this compound is its ability to cause vasoconstriction, or the narrowing of blood vessels . This is achieved through its interaction with the Vasopressin 1 receptor, which is found in various sites around the body, including the central nervous system, liver, anterior pituitary, muscle (both vascular and non-vascular smooth muscle), and platelets .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the Vasopressin 1 receptor . This binding interaction triggers a cascade of events that ultimately lead to the contraction of smooth muscle cells in the vascular bed . This vasoconstrictive effect is what makes this compound useful in medical applications such as local anesthesia .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have equipotent pressure responses when compared with epinephrine . The hypertensive effects of this compound were also found to be reduced in rats treated with Atenolol, a β-blocker .
Transport and Distribution
Given its vasoconstrictive properties, it is likely that it is distributed throughout the vascular system where it can interact with Vasopressin 1 receptors .
Subcellular Localization
Given its role as a Vasopressin 1 agonist, it is likely that it interacts with receptors on the cell surface .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Felypressin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound includes the incorporation of cysteinyl, phenylalanyl, glutaminyl, asparaginyl, prolyl, lysyl, and glycinamide residues, with a disulfide bridge joining the two cysteine residues .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and precise assembly of the peptide chain. The final product is purified using high-performance liquid chromatography to ensure its purity and quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Felypressin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Disulfidbrücke in this compound kann oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Die Disulfidbrücke kann auch reduziert werden, um freie Thiolgruppen zu erhalten.
Substitution: Aminosäurereste in this compound können Substitutionsreaktionen eingehen, bei denen eine Aminosäure durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Dithiothreitol oder andere Reduktionsmittel.
Substitution: Aminosäurederivate und Kupplungsreagenzien wie Carbodiimide.
Wichtigste gebildete Produkte:
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Freie Thiolgruppen.
Substitution: Modifizierte Peptide mit unterschiedlichen Aminosäuresequenzen.
Vergleich Mit ähnlichen Verbindungen
Felypressin wird oft mit anderen Vasopressin-Analoga verglichen, wie zum Beispiel:
Lypressin: Ein weiteres Vasopressin-Analogon mit ähnlichen vasokonstriktorischen Eigenschaften, aber unterschiedlichen Aminosäuresequenzen.
Terlipressin: Ein länger wirkendes Analogon, das zur Behandlung von Ösophagusvarizenblutungen eingesetzt wird.
Desmopressin: Wird hauptsächlich wegen seiner antidiuretischen Wirkung eingesetzt, nicht wegen seiner Vasokonstriktion
Einzigartigkeit von this compound: this compound ist einzigartig in seiner spezifischen Anwendung in der Zahnmedizin und seiner relativ kurzen Wirkdauer im Vergleich zu anderen Vasopressin-Analoga. Seine Fähigkeit, eine lokalisierte Vasokonstriktion ohne signifikante systemische Wirkungen zu bewirken, macht es in klinischen Umgebungen besonders wertvoll .
Biologische Aktivität
Felypressin, also known as octapressin, is a synthetic analogue of vasopressin (AVP) and has gained prominence in medical and dental practices for its vasoconstrictor properties. It is primarily used in conjunction with local anesthetics to enhance their efficacy by prolonging the duration of anesthesia and minimizing systemic absorption, which reduces the risk of toxicity. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical applications.
This compound primarily acts through vasopressin V1 receptors located on vascular smooth muscle cells. Activation of these receptors leads to vasoconstriction, which is essential during procedures requiring localized anesthesia. Unlike adrenaline, this compound does not interact with adrenergic receptors, leading to fewer cardiovascular side effects. This characteristic makes it particularly useful in patients with cardiovascular concerns.
Table 1: Comparison of this compound and Adrenaline
Feature | This compound | Adrenaline |
---|---|---|
Receptor Interaction | V1 receptors only | Alpha and beta receptors |
Cardiovascular Effects | Fewer side effects | Increased heart rate and blood pressure |
Use in Anesthesia | Preferred in sensitive patients | Standard in many procedures |
Duration of Action | Moderate | Shorter |
Blood Pressure Regulation
Research indicates that this compound can influence blood pressure dynamics. A study involving hypertensive patients demonstrated that this compound, when combined with prilocaine, resulted in significant increases in diastolic blood pressure without affecting systolic pressure significantly. This effect is particularly noted in patients with controlled hypertension .
Case Study: Hypertensive Patients
A clinical trial involving 71 hypertensive patients assessed the impact of this compound on blood pressure during dental procedures. Results showed that:
- Diastolic Blood Pressure : Increased significantly when this compound was administered alongside local anesthetics.
- Systolic Blood Pressure : Showed a lesser degree of increase, indicating a selective vasoconstrictive effect.
These findings suggest that this compound can be beneficial for managing blood pressure during dental interventions, especially for patients with pre-existing hypertension .
Clinical Applications
This compound is widely utilized in dental anesthesia due to its ability to prolong the anesthetic effect while minimizing systemic absorption. Its use is recommended by various dental therapeutic councils as a standard adjunct to local anesthetics like prilocaine and lidocaine.
Table 2: Clinical Studies on this compound
Safety Profile
This compound has a favorable safety profile compared to traditional vasoconstrictors like adrenaline. It exhibits a higher median lethal dose (LD50) and fewer metabolic side effects. This makes it a safer option for patients with cardiovascular issues or those who may experience adverse reactions to adrenaline .
Eigenschaften
IUPAC Name |
N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O11S2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKQVVDKFKYTNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65N13O11S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1040.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56-59-7 | |
Record name | Felypressin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.